molecular formula C24H21FN4O3S2 B2675197 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 900005-26-7

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2675197
CAS No.: 900005-26-7
M. Wt: 496.58
InChI Key: VLNUQHHFSWQARH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a fluorobenzo[d]thiazole moiety, a pyridin-2-ylmethyl group, and a pyrrolidin-1-ylsulfonylbenzamide framework, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzo[d]thiazole core, followed by the introduction of the pyridin-2-ylmethyl group and the pyrrolidin-1-ylsulfonylbenzamide moiety. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiazole-containing molecules, such as:

  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(4-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the fluorine atom in the benzo[d]thiazole ring, which can significantly influence its chemical and biological properties. This fluorine substitution may enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S2/c25-20-7-5-8-21-22(20)27-24(33-21)29(16-18-6-1-2-13-26-18)23(30)17-9-11-19(12-10-17)34(31,32)28-14-3-4-15-28/h1-2,5-13H,3-4,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNUQHHFSWQARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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